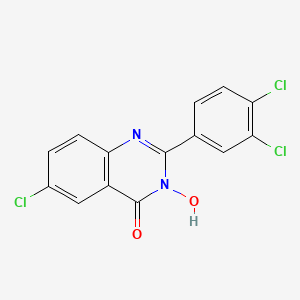

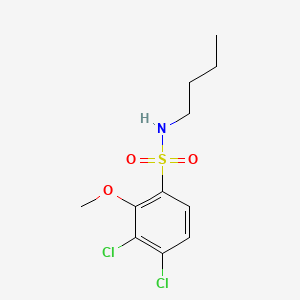

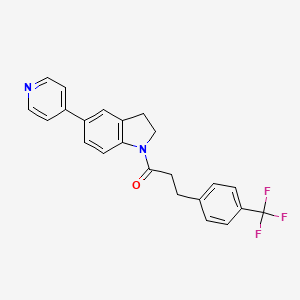

![molecular formula C23H18O3 B2977604 7-[(4-Methylphenyl)methoxy]-3-phenylchromen-4-one CAS No. 449738-91-4](/img/structure/B2977604.png)

7-[(4-Methylphenyl)methoxy]-3-phenylchromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-[(4-Methylphenyl)methoxy]-3-phenylchromen-4-one” is a complex organic molecule. It likely contains a chromen-4-one group, which is a type of oxygen-containing heterocycle . It also seems to have methoxy and phenyl groups attached to it .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “(4-Methoxy-3-methylphenyl)methanamine” are synthesized via oxidative polymerization methods in an aqueous alkaline medium .Scientific Research Applications

O-Methylation in Phytoalexins

Research into the biosynthetic O-methylation of inducible phenylphenalenones reveals insights into the methylation process in plants, demonstrating the inducibility of O-methylated metabolites. Such studies help understand plant defense mechanisms and the synthesis of complex organic molecules (Otálvaro et al., 2010).

Synthesis of Oxazolocoumarins

Investigations into the reactions of related compounds have led to the synthesis of oxazolocoumarins, showcasing the versatility of chromen-4-one derivatives in synthesizing heterocyclic compounds. This underscores the potential for creating diverse molecules for further pharmacological evaluation (Nicolaides et al., 1993).

Reactions with Phosphines

The interaction of chromen-4-one derivatives with phosphines, resulting in the formation of N-substituted amino-2H-[1]-benzopyran-2-ones, highlights the chemical reactivity and potential for creating novel compounds with unique structural features (Nicolaides et al., 1996).

Diltiazem Intermediate Synthesis

The synthesis of intermediates for the pharmaceutical compound diltiazem from related structures demonstrates the relevance of chromen-4-one derivatives in medicinal chemistry, contributing to the development of cardiovascular drugs (Seki et al., 2001).

Fluorescent Cation Sensor Development

The development of fluorescent photoinduced electron transfer cation sensors based on coumarin derivatives exemplifies the application of chromen-4-one structures in creating sensitive and selective sensors for metal ions, relevant for environmental monitoring and bioimaging (Kulatilleke et al., 2006).

properties

IUPAC Name |

7-[(4-methylphenyl)methoxy]-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O3/c1-16-7-9-17(10-8-16)14-25-19-11-12-20-22(13-19)26-15-21(23(20)24)18-5-3-2-4-6-18/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRMBWPXGDPTQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(2-chlorophenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acrylamide](/img/structure/B2977522.png)

![1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2977524.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2977533.png)

![Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2977537.png)

![3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2977538.png)